molecular formula C9H19NO5S B15158247 N-(3-Sulfopropyl)-L-isoleucine CAS No. 819863-71-3

N-(3-Sulfopropyl)-L-isoleucine

Cat. No.: B15158247
CAS No.: 819863-71-3
M. Wt: 253.32 g/mol
InChI Key: KMBWOVXKKMSFQR-YUMQZZPRSA-N
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Description

N-(3-Sulfopropyl)-L-isoleucine is a zwitterionic derivative of the essential amino acid L-isoleucine, modified with a sulfopropyl (-CH₂CH₂CH₂SO₃⁻) group at the amino terminus. This modification introduces a strong sulfonic acid moiety, conferring enhanced hydrophilicity and ionic character. Such zwitterionic compounds are critical in biomedical applications, including hydrogels, drug delivery systems, and antifouling coatings, due to their ability to resist nonspecific protein adsorption while maintaining biocompatibility .

Properties

CAS No.

819863-71-3

Molecular Formula

C9H19NO5S

Molecular Weight

253.32 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-(3-sulfopropylamino)pentanoic acid

InChI

InChI=1S/C9H19NO5S/c1-3-7(2)8(9(11)12)10-5-4-6-16(13,14)15/h7-8,10H,3-6H2,1-2H3,(H,11,12)(H,13,14,15)/t7-,8-/m0/s1

InChI Key

KMBWOVXKKMSFQR-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NCCCS(=O)(=O)O

Canonical SMILES

CCC(C)C(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-L-isoleucine typically involves the reaction of L-isoleucine with 1,3-propane sultone. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure efficient sulfonation. The process involves the nucleophilic attack of the amino group of L-isoleucine on the sultone ring, leading to the formation of the sulfonated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-Sulfopropyl)-L-isoleucine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonate esters, sulfides, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(3-Sulfopropyl)-L-isoleucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Sulfopropyl)-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group plays a crucial role in these interactions, facilitating binding and modulating the activity of the target molecules. The compound can influence various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The following table compares N-(3-Sulfopropyl)-L-isoleucine with four structurally related compounds, emphasizing functional groups, molecular weights, and applications:

Compound Name Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Sulfopropyl (-SO₃⁻) ~295 (estimated*) Zwitterionic hydrogels, coatings
N-(3-Indolylacetyl)-L-Isoleucine Indolylacetyl ~318 (estimated) Research reagents, enzyme studies
N-Acetyl-L-isoleucyl-N-(3-phenyl-1-phosphonopropyl) Phosphonopropyl (-PO₃²⁻) 533.55 Biochemical binding assays
Leucine, N-[(1S)-1-carboxy-3-(methylthio)propyl]- Methylthiopropyl (-SCH₃) 263.35 Metabolic pathways, redox studies
N-(Methacryloxypropyl)-N,N-dimethyl-N-(3-sulfopropyl) ammonium betaine Sulfopropyl (-SO₃⁻) ~300 (estimated) Thermosensitive copolymers, rheology

*Estimated based on L-isoleucine (MW 131.17) + sulfopropyl group (MW ~164).

Key Observations:

Sulfopropyl vs. Phosphonopropyl Groups: The sulfopropyl group in this compound provides strong anionic character and hydrophilicity, ideal for stabilizing zwitterionic networks in aqueous environments . In contrast, the phosphonopropyl group in N-Acetyl-L-isoleucyl-N-(3-phenyl-1-phosphonopropyl) introduces a phosphate moiety, enhancing metal-binding capacity for biochemical assays .

Sulfopropyl vs. Methylthiopropyl Groups :

  • The methylthiopropyl group in Leucine, N-[(1S)-1-carboxy-3-(methylthio)propyl]- incorporates a thioether bond, which may participate in redox reactions or interact with hydrophobic domains in proteins. This contrasts with the sulfopropyl group’s ionic nature, which prioritizes solubility and charge-based interactions .

Comparison with Zwitterionic Copolymers :

  • The sulfopropyl-containing ammonium betaine in poly(NIPAM/sulfobetaine) copolymers exhibits thermoresponsive behavior, transitioning from sol to gel states near physiological temperatures. This property is attributed to the sulfobetaine’s ability to form hydrogen bonds and electrostatic interactions, suggesting similar mechanisms for this compound in material science applications .

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